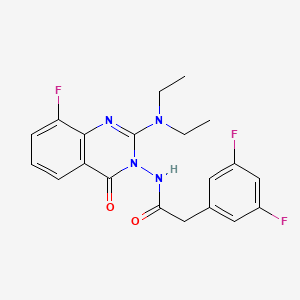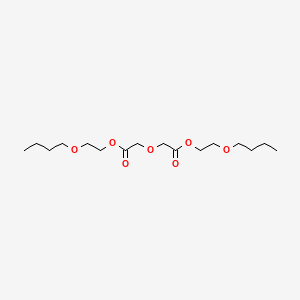
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide is a fluorinated organic compound known for its unique chemical properties and applications. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. This compound is widely used in various scientific and industrial fields due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide can be synthesized through several methods. One common approach involves the fluorination of butanesulfonyl fluoride using anhydrous hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of hydrogen atoms with fluorine atoms .
Industrial Production Methods
On an industrial scale, the compound is produced through electrochemical fluorination of sulfolane. This method involves the anodic fluorination of sulfolane in an electrolytic cell, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines. The reactions typically occur under mild to moderate temperature conditions, often in the presence of a solvent like acetonitrile or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include nonafluorobutanesulfonates and nonafluorobutylamines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of enzyme activity or modification of protein structures. The compound’s strong electron-withdrawing properties make it an effective sulfonylation agent, facilitating the formation of stable sulfonate esters .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride: Similar in structure but differs in its functional group, making it more reactive in nucleophilic substitution reactions.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxy-butan: Another fluorinated compound with a methoxy group, used in different applications due to its distinct reactivity.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide stands out due to its high thermal stability and resistance to chemical degradation. Its ability to undergo a variety of chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
51735-84-3 |
|---|---|
Molecular Formula |
C4H2F9NOS |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinamide |
InChI |
InChI=1S/C4H2F9NOS/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15/h14H2 |
InChI Key |
ZWMSJJMEFTXAKG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)S(=O)N)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


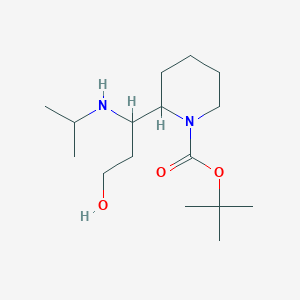


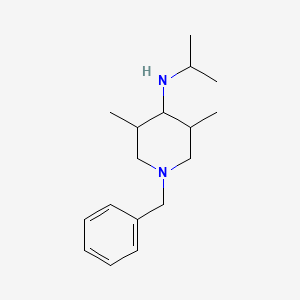
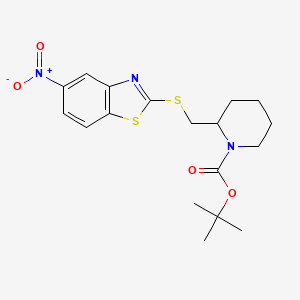
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
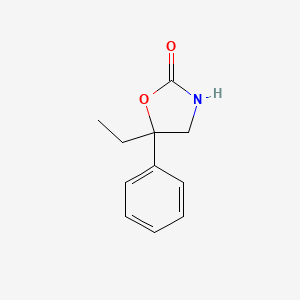
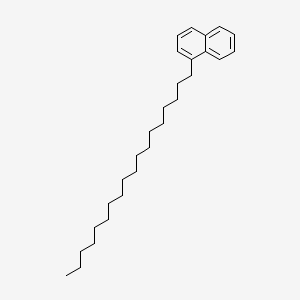
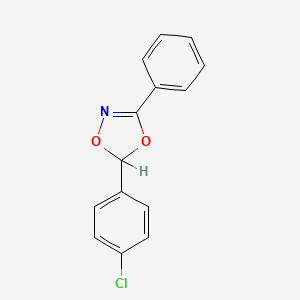
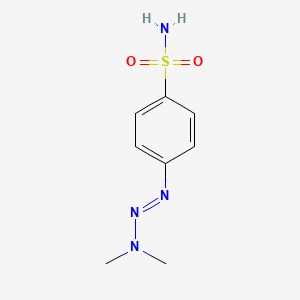
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)
